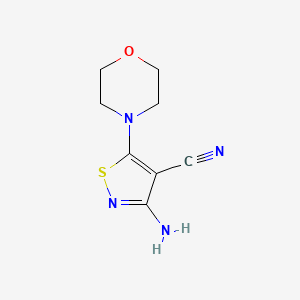

3-Amino-5-morpholin-4-yl-1,2-thiazole-4-carbonitrile

Description

3-Amino-5-morpholin-4-yl-1,2-thiazole-4-carbonitrile is a heterocyclic compound that features a thiazole ring, an amino group, a morpholine ring, and a nitrile group

Properties

IUPAC Name |

3-amino-5-morpholin-4-yl-1,2-thiazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4OS/c9-5-6-7(10)11-14-8(6)12-1-3-13-4-2-12/h1-4H2,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSRBLBBUNSWIOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C(=NS2)N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-morpholin-4-yl-1,2-thiazole-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions One common method includes the reaction of a thioamide with a nitrile in the presence of a base, leading to the formation of the thiazole ring

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-morpholin-4-yl-1,2-thiazole-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that thiazole derivatives, including 3-amino-5-morpholin-4-yl-1,2-thiazole-4-carbonitrile, exhibit significant anticancer activity. For instance, compounds related to thiazoles have been tested against various cancer cell lines, demonstrating cytotoxic effects. A study showed that thiazole-integrated pyridine derivatives had promising anticancer potential against human glioblastoma and melanoma cells with IC50 values indicating effective inhibition of cell proliferation .

Antimicrobial Effects

Thiazole compounds are noted for their antimicrobial properties. Derivatives of thiazoles have shown effectiveness against a range of bacteria and fungi. For example, certain thiazole derivatives have been reported to exhibit significant antifungal activity against Candida albicans and Aspergillus niger, suggesting that this compound may also possess similar properties .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step reactions starting from readily available thiazole precursors. The following general steps outline the synthetic pathway:

- Formation of Thiazole Ring : The initial step involves the formation of the thiazole ring through cyclization reactions.

- Introduction of Morpholine Group : Morpholine can be introduced via nucleophilic substitution reactions.

- Amino Group Addition : The amino group is incorporated through amination reactions.

- Carbonitrile Functionalization : The carbonitrile group is added at the final stage to yield the desired compound.

These synthetic routes are crucial for developing analogs with enhanced biological activity.

Anticonvulsant Activity

Emerging studies suggest that thiazole derivatives may possess anticonvulsant properties. For instance, compounds similar to 3-amino-5-morpholin-4-yl-1,2-thiazole have been evaluated in animal models for their ability to reduce seizure activity . This application is particularly relevant in the development of new treatments for epilepsy.

Drug Development

The drug-like properties of thiazole derivatives have been evaluated using computational methods such as SwissADME analysis, which assesses pharmacokinetic parameters like solubility and permeability. Compounds exhibiting favorable drug-like characteristics are prime candidates for further development into therapeutic agents .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-Amino-5-morpholin-4-yl-1,2-thiazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the thiazole ring and the morpholine ring can enhance its binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Similar Compounds

3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole: Similar in structure but contains a thiadiazole ring instead of a thiazole ring.

5-(5-Amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole: Contains a triazole and tetrazole ring system.

Uniqueness

3-Amino-5-morpholin-4-yl-1,2-thiazole-4-carbonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the morpholine ring can enhance its solubility and bioavailability, making it a valuable compound for various applications.

Biological Activity

3-Amino-5-morpholin-4-yl-1,2-thiazole-4-carbonitrile is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological mechanisms, and applications in medicinal chemistry, particularly focusing on its antimicrobial, anticancer, and enzyme-inhibitory properties.

Chemical Structure and Synthesis

The compound features a thiazole ring, an amino group, a morpholine ring, and a nitrile group, which contribute to its unique chemical reactivity and biological activity. The synthesis typically involves the cyclization of appropriate precursors under specific conditions, such as the reaction of thioamides with nitriles in the presence of a base. This approach allows for the formation of the thiazole ring while optimizing yields and purity through various industrial production methods.

Antimicrobial Properties

This compound has shown promising antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness with minimum inhibitory concentration (MIC) values indicating significant activity against bacteria such as Staphylococcus aureus and Escherichia coli. The compound exhibits bactericidal properties, with some derivatives showing MIC values as low as 0.22 to 0.25 μg/mL .

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.22 | 0.25 |

| Escherichia coli | 0.30 | 0.35 |

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Research indicates that it can inhibit cancer cell proliferation in various cell lines. For instance, studies have reported IC50 values below 10 µM against human glioblastoma and melanoma cells . The structure-activity relationship (SAR) analysis suggests that modifications to the phenyl ring enhance cytotoxicity, particularly when electron-donating groups are present.

Table 2: Anticancer Activity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| Human glioblastoma U251 | <10 |

| Human melanoma WM793 | <10 |

Enzyme Inhibition

In addition to its antimicrobial and anticancer activities, this compound has been investigated for its potential as an enzyme inhibitor. It has shown effectiveness against various targets including DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27 to 31.64 µM for DNA gyrase inhibitors . This suggests potential applications in developing new antibacterial agents.

The biological mechanisms underlying the activity of this compound are thought to involve binding to specific enzymes or receptors. The presence of the thiazole ring enhances binding affinity and specificity towards biological targets. For instance, it may inhibit bacterial growth by interfering with essential metabolic pathways or by disrupting cellular integrity through biofilm formation inhibition .

Case Studies and Research Findings

Recent studies have explored various derivatives of this compound to enhance its biological activity:

- Antimicrobial Studies : A series of thiazole derivatives were synthesized and tested for their antimicrobial efficacy against resistant strains of bacteria.

- Anticancer Evaluations : Compounds modified at specific positions on the thiazole ring demonstrated enhanced potency against cancer cell lines.

- Enzyme Inhibition : Research indicated that certain modifications could significantly improve inhibitory action against critical enzymes involved in bacterial resistance.

Q & A

Q. What statistical frameworks resolve contradictions in structure-activity relationship (SAR) studies?

- Methodological Answer : Multivariate analysis (PCA or PLS regression) correlates substituent effects with activity. For pyrazole-carbonitriles, PCA highlighted electron-withdrawing groups as critical for cytotoxicity . Use Cohen’s κ coefficient to assess inter-rater reliability in qualitative data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.